Elaiophylin
Overview
Description
Elaiophylin is a natural product belonging to the family of 16-membered macrodiolides with C2-symmetry. It was first isolated from the actinomycete strain Streptomyces melanosporus in 1959. This compound has garnered significant attention due to its broad spectrum of biological activities, including antimicrobial, anthelmintic, anticancer, immunosuppressive, anti-inflammatory, antiviral, and α-glucosidase inhibitory activities .
Mechanism of Action
Elaiophylin is a macrodiolide with a broad range of biological activities . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound has been found to target the Hsp90/ Cdc37 protein interface . This interaction plays a crucial role in the regulation of diverse cellular processes crucial for cancer progression .
Mode of Action
This compound disrupts the Hsp90/ Cdc37 interaction, without affecting the ATP-pocket of Hsp90 . It interferes with the interaction of Cdc37 and the N-terminus of Hsp90, leading to a decrease in the expression levels of the Hsp90 client HIF1α . HIF1α is a transcription factor with various downstream targets, including galectin-3 . Galectin-3 is a nanocluster scaffold of K-Ras, which explains the K-Ras selectivity of Hsp90 inhibitors .
Biochemical Pathways
This compound significantly inhibits the Wnt/β-Catenin signaling pathway . This pathway is known to play a key role in regulating cellular processes such as cell proliferation and migration. Inhibition of this pathway can lead to a decrease in these processes, thereby potentially slowing down cancer progression .
Result of Action
This compound exerts potent pro-apoptotic effects, inducing a substantial increase in apoptotic cells . It significantly inhibits proliferation, migration, and invasion of BxPC-3 and PANC-1 cells . Furthermore, this compound exhibits remarkable anti-angiogenic activity, effectively disrupting tube formation in HUVECs .
Biochemical Analysis
Biochemical Properties
Elaiophylin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the Wnt/β-Catenin signaling pathway, which is crucial in various cellular processes . This compound interacts with Proliferating Cell Nuclear Antigen (PCNA) and Histone Deacetylase 1 (HDAC1), leading to the downregulation of these proteins and thereby inhibiting cell proliferation . Additionally, this compound activates AMP-activated protein kinase (AMPK) and inhibits the mTORC1 complex, promoting catabolism and inhibiting anabolism .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In pancreatic cancer cells, this compound induces apoptosis, inhibits proliferation, migration, invasion, and angiogenesis . It also disrupts tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), highlighting its anti-angiogenic properties . Furthermore, this compound influences cell signaling pathways, such as the Wnt/β-Catenin pathway, and affects gene expression by downregulating β-catenin protein expression . In obese mice, this compound activates AMPK, leading to increased glucose consumption and fatty acid oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to and inhibits the Wnt/β-Catenin signaling pathway, leading to the downregulation of β-catenin protein expression . It also activates AMPK by increasing cellular AMP/ATP and ADP/ATP ratios, which in turn phosphorylates AMPK in a liver kinase B1 (LKB1)-dependent manner . This activation results in the inhibition of the mTORC1 complex, promoting catabolic processes and inhibiting anabolic processes . Additionally, this compound downregulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, thereby suppressing mitophagy and inducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various experimental conditions, and its long-term effects include the persistent activation of endoplasmic reticulum stress and inhibition of autophagy flux in multiple myeloma cells . In obese mice, this compound treatment led to sustained activation of AMPK and inhibition of mTORC1, resulting in long-term metabolic benefits such as reduced body weight and improved glucose tolerance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In obese mice, this compound administration at varying doses resulted in dose-dependent activation of AMPK and inhibition of mTORC1 . Higher doses of this compound led to more pronounced metabolic effects, including significant reductions in body weight and blood glucose levels
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of AMPK and inhibition of mTORC1 . By increasing the AMP/ATP and ADP/ATP ratios, this compound promotes glucose consumption and fatty acid oxidation . This activation of AMPK leads to changes in diverse metabolic genes, enhancing catabolic processes and reducing anabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In pancreatic cancer cells, this compound disrupts tube formation in HUVECs, indicating its ability to affect cellular localization and accumulation . Additionally, this compound’s activation of AMPK in mouse liver and adipose tissue suggests its distribution to these metabolic tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been shown to influence the mitochondrial localization of FoxO3a by downregulating SIRT1, thereby suppressing mitophagy and inducing oxidative stress . This subcellular targeting is essential for this compound’s anticancer effects in human uveal melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces melanosporofaciens. The sporulation conditions of this microorganism are optimized to maximize the yield of this compound. The best culture sporulation is achieved on agar broths with dextrin or hydrolyzed corn starch as carbon sources .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully controlled to maintain optimal conditions for the growth of Streptomyces melanosporofaciens and the production of this compound. The compound is then extracted and purified to pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation. When exposed to methanol, this compound undergoes stereospecific acetal alkylation to form 11-O-methylthis compound and 11,11’-O-dimethylthis compound .
Common Reagents and Conditions: The acetal alkylation reaction of this compound typically involves methanol as the reagent. The reaction conditions are carefully controlled to ensure the desired stereospecific transformation .
Major Products: The major products formed from the acetal alkylation of this compound are 11-O-methylthis compound and 11,11’-O-dimethylthis compound .
Scientific Research Applications
Elaiophylin has been extensively studied for its potential therapeutic applications. Some of the key research areas include:
Chemistry: this compound is used as a model compound in the study of macrodiolides and their biosynthesis. Its unique structure and biological activities make it an interesting subject for chemical research .
Biology: In biological research, this compound has been shown to exhibit significant antitumor activity. It induces apoptosis, inhibits proliferation, migration, invasion, and angiogenesis in various cancer cell lines, including pancreatic and ovarian cancer cells .
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of cancer. It has shown promising results in preclinical studies, particularly in targeting pancreatic cancer cells by inhibiting the Wnt/β-Catenin signaling pathway .
Industry: this compound’s antimicrobial and immunosuppressive properties make it a valuable compound in the pharmaceutical industry. It is being explored for its potential use in developing new antibiotics and immunosuppressive drugs .
Comparison with Similar Compounds
- Conglobatins
- Samroiyotmycins
- Bispolides
- Vermiculin
- Pyrenophorin
- Efomycin E
Properties
IUPAC Name |
(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-MJMYBOKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318254 | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-06-2 | |
Record name | Elaiophylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elaiophylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZALOMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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